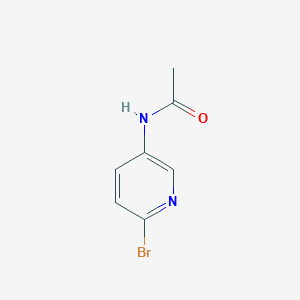
4-(2-Methyl-2-nitropropyl)phenol
概要
説明
4-(2-Methyl-2-nitropropyl)phenol is a chemical compound with the molecular formula C10H13NO3. It is an intermediate in the synthesis of beta adrenoceptor modulators and norepinephrine-serotonin uptake inhibitors, which are used for the treatment of obesity. The compound is characterized by the presence of a phenol group (a benzene ring with a hydroxyl group) and a 2-methyl-2-nitropropyl group.
科学的研究の応用
4-(2-Methyl-2-nitropropyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter uptake.
Medicine: Investigated for its potential use in the treatment of obesity due to its role as a norepinephrine-serotonin uptake inhibitor.
Industry: Utilized in the production of beta adrenoceptor modulators.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2-nitropropyl)phenol typically involves the nitration of 2-methylpropylbenzene followed by a series of reactions to introduce the phenol group. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The product is then purified using techniques such as recrystallization or distillation to achieve the required purity levels.
化学反応の分析
Types of Reactions
4-(2-Methyl-2-nitropropyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
作用機序
The mechanism of action of 4-(2-Methyl-2-nitropropyl)phenol involves its role as an intermediate in the synthesis of compounds that modulate beta adrenoceptors and inhibit norepinephrine-serotonin uptake. These compounds exert their effects by binding to specific receptors and transporters in the body, thereby influencing neurotransmitter levels and activity.
類似化合物との比較
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the 2-methyl-2-nitropropyl group.
2-Methyl-4-nitrophenol: Similar but with different substitution patterns on the benzene ring.
4-(2-Nitropropyl)phenol: Similar but without the methyl group on the nitropropyl side chain.
Uniqueness
4-(2-Methyl-2-nitropropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of beta adrenoceptor modulators and norepinephrine-serotonin uptake inhibitors sets it apart from other similar compounds.
特性
IUPAC Name |
4-(2-methyl-2-nitropropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,11(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUZHZUCRVJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510866 | |
| Record name | 4-(2-Methyl-2-nitropropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-97-0 | |
| Record name | 4-(2-Methyl-2-nitropropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)





